molecular formula C9H19NO B14639217 4-Butyl-2-methylmorpholine CAS No. 52250-70-1

4-Butyl-2-methylmorpholine

Cat. No.: B14639217
CAS No.: 52250-70-1
M. Wt: 157.25 g/mol
InChI Key: BKPRTYKZSCEWAS-UHFFFAOYSA-N
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Description

4-Butyl-2-methylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylmorpholine typically involves the reaction of butylamine with 2-methylmorpholine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by a sequence of reactions to form the desired morpholine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of transition metal catalysis and stereoselective synthesis methods can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-Butyl-2-methylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. As a heterocyclic amine, it can act as a base and participate in proton transfer reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 4-Butyl-2-methylmorpholine is unique due to the presence of both butyl and methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other morpholine derivatives and suitable for specialized applications in research and industry .

Properties

CAS No.

52250-70-1

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-butyl-2-methylmorpholine

InChI

InChI=1S/C9H19NO/c1-3-4-5-10-6-7-11-9(2)8-10/h9H,3-8H2,1-2H3

InChI Key

BKPRTYKZSCEWAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC(C1)C

Origin of Product

United States

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